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Compound of Interest

Compound Name: 1-Pentyn-3-ol

Cat. No.: B1209153 Get Quote

A Comparative Guide to 1-Pentyn-3-ol Spectral
Data Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for 1-Pentyn-3-ol, cross-

referencing information from the National Institute of Standards and Technology (NIST)

database with other publicly available sources. Detailed experimental protocols, comparative

data tables, and workflow visualizations are presented to support researchers in analytical

chemistry, organic synthesis, and drug discovery.

Executive Summary
Accurate spectral analysis is fundamental to chemical identification and characterization. This

guide facilitates the verification of 1-Pentyn-3-ol's identity by comparing its mass spectrometry

(MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data from the authoritative

NIST database with other available datasets. The provided protocols and data tables serve as

a practical resource for laboratory work.

Comparison of Spectral Data
The following tables summarize the key spectral data for 1-Pentyn-3-ol, with a focus on cross-

referencing with the NIST database.
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and elemental composition. The

NIST Mass Spectrometry Data Center provides reference spectra for 1-Pentyn-3-ol.[1][2]

Database/Source Molecular Weight ( g/mol )
Key Mass-to-Charge
Ratios (m/z) and Relative
Intensities

NIST Chemistry WebBook 84.1164[2][3]
55 (100%), 83 (70%), 27

(65%), 29 (60%), 39 (55%)[1]

PubChem (NIST Source) 84.12[1]
55 (Top Peak), 83 (2nd

Highest), 27 (3rd Highest)[1]

ChemicalBook 84 (Molecular Ion) Not explicitly detailed

Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its bonds. This technique is highly effective for

identifying functional groups. The NIST Chemistry WebBook contains a gas-phase IR spectrum

for 1-Pentyn-3-ol.[3]

Database/Source
Key IR Absorptions (cm⁻¹) and Functional
Group Assignments

NIST Chemistry WebBook (Gas Phase)

~3600-3400 (O-H stretch, alcohol), ~3300 (≡C-

H stretch, alkyne), ~2100 (C≡C stretch, alkyne),

~2900 (C-H stretch, alkane)[3]

PubChem (FTIR)
Data available from Bruker Tensor 27 FT-IR

(Neat)[1]

ChemicalBook (IR)
Spectrum available, key peaks consistent with

functional groups[4]

SpectraBase (FTIR) Transmission Infrared (IR) Spectrum available[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure of a molecule by

observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for

structural elucidation.

Database/Source
¹H NMR Chemical Shifts
(ppm) and Coupling
Constants (Hz)

¹³C NMR Chemical Shifts
(ppm)

PubChem (from SpectraBase)
Data from Varian A-60

available[1]

Data from Aldrich Chemical

Company available[1]

ChemicalBook
400 MHz in CDCl₃ spectrum

available[6]
Spectrum available

SpectraBase 10 NMR spectra available[5] Data available

Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above.

Specific instrument parameters may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-Pentyn-3-ol in a volatile organic solvent

(e.g., dichloromethane or methanol).

Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet.

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature

program that allows for the separation of 1-Pentyn-3-ol from any impurities.

Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the

mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range

of m/z 10-200.

Data Analysis: Compare the acquired mass spectrum with the NIST library entry for 1-
Pentyn-3-ol.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a neat spectrum, place a drop of liquid 1-Pentyn-3-ol between two

KBr or NaCl plates. For a solution spectrum, dissolve the sample in a suitable IR-transparent

solvent (e.g., CCl₄).

Background Spectrum: Acquire a background spectrum of the empty sample holder or the

solvent.

Sample Spectrum: Acquire the spectrum of the prepared sample.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare their positions and

intensities to reference spectra from the NIST database.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Pentyn-3-ol in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference

standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR

spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number

of scans than ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction.

Data Analysis: Integrate the ¹H NMR signals, determine chemical shifts relative to TMS, and

analyze splitting patterns to determine coupling constants. Compare the chemical shifts in

both ¹H and ¹³C spectra to literature values or predicted spectra.
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Visualizing the Workflow and Data Relationships
The following diagrams illustrate the process of cross-referencing spectral data and the logical

relationship between different spectroscopic techniques.

Data Acquisition Data Processing & Analysis

Cross-Referencing

Verification

Acquire Mass Spectrum Process MS Data

Acquire IR Spectrum Process IR Data

Acquire NMR Spectrum Process NMR Data

Compare Spectra

NIST Database

Other Databases (e.g., PubChem, SpectraBase)

Verify Compound Identity

Click to download full resolution via product page

Caption: Workflow for Cross-Referencing Spectral Data.
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Spectroscopic Techniques

Structural Information

1-Pentyn-3-ol Structure

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

Molecular Weight & Formula Functional Groups Atom Connectivity & Environment

Click to download full resolution via product page

Caption: Relationship Between Spectra and Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Pentyn-3-ol | C5H8O | CID 92981 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1-Pentyn-3-ol [webbook.nist.gov]

3. 1-Pentyn-3-ol [webbook.nist.gov]

4. 1-PENTYN-3-OL(4187-86-4) IR Spectrum [m.chemicalbook.com]

5. spectrabase.com [spectrabase.com]

6. 1-PENTYN-3-OL(4187-86-4) 1H NMR [m.chemicalbook.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1209153?utm_src=pdf-body-img
https://www.benchchem.com/product/b1209153?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Pentyn-3-ol
https://webbook.nist.gov/cgi/inchi?ID=C4187864&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C4187864&Mask=80
https://m.chemicalbook.com/SpectrumEN_4187-86-4_IR1.htm
https://spectrabase.com/spectrum/81u9hDMMrtL
https://m.chemicalbook.com/SpectrumEN_4187-86-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Cross-referencing 1-Pentyn-3-ol spectral data with NIST
database]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209153#cross-referencing-1-pentyn-3-ol-spectral-
data-with-nist-database]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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